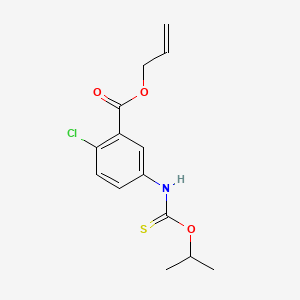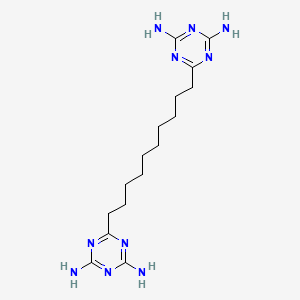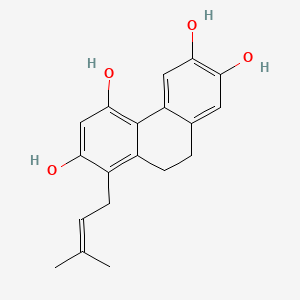
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is a heterocyclic organic compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is known for its unique chemical structure, which includes both ester and thioester functional groups. This compound is primarily used in research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate typically involves the esterification of 2-ethylhexanol with (2-butoxy-2-oxoethyl)thioacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure consistent quality and scalability for large-scale production.
Analyse Chemischer Reaktionen
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate can be compared with similar compounds such as:
2-Ethylhexyl acetate: This compound lacks the thioester group, making it less reactive in certain chemical reactions.
Butyl 2-ethylhexyl 2,2’-sulfanediyldiacetate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of ester and thioester groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
93803-45-3 |
|---|---|
Molekularformel |
C16H30O4S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
butyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C16H30O4S/c1-4-7-9-14(6-3)11-20-16(18)13-21-12-15(17)19-10-8-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
ICKUQBKYPDFCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CSCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


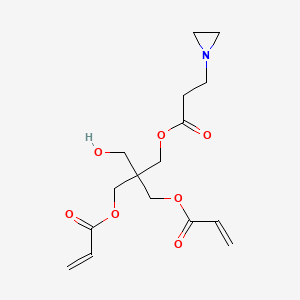
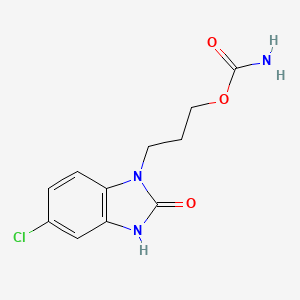

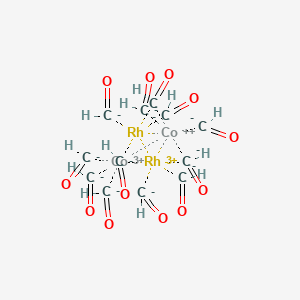
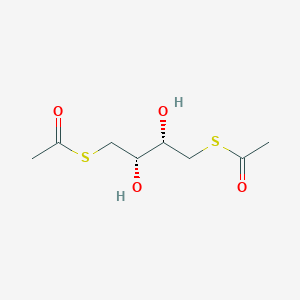

![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
